molecular formula C22H23N5O4S2 B2843233 N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189919-58-1

N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2843233
CAS No.: 1189919-58-1
M. Wt: 485.58
InChI Key: MIOZHWPJXCYPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S2 and its molecular weight is 485.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various novel compounds derived from structural analogs, focusing on their potential in pharmaceutical development. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). This research suggests a promising avenue for developing new pharmaceutical agents with enhanced therapeutic effects.

Antimicrobial Activities

The antimicrobial activity of synthesized compounds is a significant area of application. For example, novel 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, with some showing promising results against test microorganisms (H. Bektaş et al., 2007). This suggests the potential of these compounds in combating microbial resistance and developing new antimicrobial agents.

Antitumor Activities

The antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored, showing potent anticancer activity against several human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). This indicates the potential of these compounds in cancer therapy, highlighting their importance in medicinal chemistry research.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-2-30-15-7-5-14(6-8-15)23-18(28)13-33-22-25-24-21-26(12-16-4-3-10-31-16)20(29)19-17(27(21)22)9-11-32-19/h5-9,11,16H,2-4,10,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOZHWPJXCYPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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